5-Bromothiophene-2-sulfonyl fluoride

Catalog No.
S898328
CAS No.
108158-00-5
M.F
C4H2BrFO2S2
M. Wt
245.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromothiophene-2-sulfonyl fluoride

CAS Number

108158-00-5

Product Name

5-Bromothiophene-2-sulfonyl fluoride

IUPAC Name

5-bromothiophene-2-sulfonyl fluoride

Molecular Formula

C4H2BrFO2S2

Molecular Weight

245.1 g/mol

InChI

InChI=1S/C4H2BrFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H

InChI Key

YZLKSNCDWSSCNL-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Br)S(=O)(=O)F

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)F

Organic Chemistry

Synthesis of 5-Arylthiophene-2-sulfonamides

Fluorosulfonylation

Synthesis of 5-Arylthiophene-2-Sulfonylacetamide Derivatives

Synthesis of 5-Bromothiophene-2-Sulfonyl Acetamide

5-Bromothiophene-2-sulfonyl fluoride is an organosulfur compound characterized by the molecular formula C4H3BrFO2S2\text{C}_4\text{H}_3\text{Br}\text{F}\text{O}_2\text{S}_2. This compound is a derivative of thiophene, which features a five-membered aromatic ring containing sulfur. The presence of the bromine and sulfonyl fluoride groups enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications. Its structure consists of a bromine atom attached to the thiophene ring and a sulfonyl fluoride group at the 2-position, contributing to its unique properties and reactivity profile .

  • Substitution Reactions: It can undergo nucleophilic substitution where the sulfonyl fluoride group is replaced by various nucleophiles.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
  • Coupling Reactions: Notably, it is frequently used in Suzuki–Miyaura coupling reactions, facilitating the formation of new carbon-carbon bonds.

This compound exhibits significant biological activity, particularly as an inhibitor of quorum sensing in Vibrio species. Quorum sensing is a process that bacteria use to communicate and regulate gene expression based on population density. The binding interactions of 5-bromothiophene-2-sulfonyl fluoride with the SmcR protein, a LuxR homologue, alter its flexibility and transcriptional regulatory activity, impacting cell signaling pathways and gene expression related to virulence and biofilm formation .

5-Bromothiophene-2-sulfonyl fluoride can be synthesized through various methods:

  • Direct Reaction: A common synthesis route involves reacting 5-bromothiophene with sulfuryl fluoride (SO2F2\text{SO}_2\text{F}_2) in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature, yielding high-purity products.
  • Industrial Production: Large-scale synthesis often employs continuous flow reactors for better control over reaction conditions and higher yields. Automated systems are utilized to ensure consistent quality and minimize contamination risks .

5-Bromothiophene-2-sulfonyl fluoride has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for constructing complex molecules via coupling reactions.
  • Biological Research: The compound is used in developing enzyme inhibitors and probes for studying biological pathways.
  • Medicinal Chemistry: It is investigated for potential applications in drug discovery, particularly targeting specific enzymes and proteins.
  • Industrial Uses: This compound finds utility in producing specialty chemicals and materials with unique properties .

Research indicates that 5-bromothiophene-2-sulfonyl fluoride interacts with various biomolecules, influencing cellular processes. Its ability to inhibit quorum sensing suggests potential therapeutic applications in treating bacterial infections by disrupting communication pathways critical for virulence. Studies have shown that this compound can alter gene expression related to motility, biofilm formation, and pathogenicity in Vibrio species .

Several compounds share structural similarities with 5-bromothiophene-2-sulfonyl fluoride. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Properties
5-Bromothiophene-2-sulfonamideContains an amine instead of a sulfonyl fluoride groupExhibits different biological activity as an amide
5-Bromothiophene-2-sulfonyl chlorideChloride group replaces the fluorineMore reactive towards nucleophiles compared to fluoride
1-Bromoethene-1-sulfonyl fluorideDifferent alkene structureUsed in SuFEx click chemistry for diverse applications
5-Methylthiophene-2-sulfonyl fluorideMethyl group at position 5Alters electronic properties affecting reactivity

These compounds illustrate the diversity within thiophene derivatives while highlighting the unique reactivity and application potential of 5-bromothiophene-2-sulfonyl fluoride. Its specific functional groups contribute significantly to its role in synthetic chemistry and biological research .

5-Bromothiophene-2-sulfonyl fluoride (CAS: 108158-00-5) is a sulfur-containing heterocyclic compound with the molecular formula $$ \text{C}4\text{H}2\text{BrFO}2\text{S}2 $$ and a molar mass of 245.09 g/mol. Its structure features a thiophene ring substituted with a bromine atom at the 5-position and a sulfonyl fluoride group at the 2-position (Figure 1). This configuration confers unique reactivity, making it a versatile electrophile in synthetic chemistry.

The sulfonyl fluoride (–SO$$_2$$F) group is pivotal to its utility, as it participates in sulfur fluoride exchange (SuFEx) click chemistry—a transformative methodology for covalent bond formation. The compound’s stability under physiological conditions and compatibility with diverse nucleophiles (e.g., amines, alcohols) have positioned it as a critical intermediate in medicinal chemistry and materials science.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula$$ \text{C}4\text{H}2\text{BrFO}2\text{S}2 $$PubChem
Molecular Weight245.09 g/molPubChem
Density1.8803 g/cm³ at 25°CChemSrc
Boiling Point>110°CChemSrc

Historical Development of Sulfonyl Fluoride Chemistry

The chemistry of sulfonyl fluorides traces back to the mid-20th century, with sulfuryl fluoride ($$ \text{SO}2\text{F}2 $$) emerging as a stable, hydrolytically resistant compound. Early applications focused on fumigation and polymer chemistry, but the field expanded dramatically with the advent of click chemistry.

In 2014, Sharpless and colleagues introduced SuFEx as a next-generation click reaction, leveraging the kinetic stability and selective reactivity of sulfonyl fluorides. This breakthrough enabled precise molecular assembly under mild conditions, circumventing the need for toxic catalysts. 5-Bromothiophene-2-sulfonyl fluoride became a model substrate due to its balanced reactivity and compatibility with heterocyclic systems.

Position in Organosulfur and Heterocyclic Chemistry

As an organosulfur compound, 5-bromothiophene-2-sulfonyl fluoride bridges two critical domains:

  • Sulfonyl Fluorides: Known for their role in covalent inhibitor design, these compounds form stable linkages with biological targets.
  • Thiophene Derivatives: The brominated thiophene core contributes to π-conjugation and electronic tunability, making it valuable in optoelectronics and drug discovery.

The compound’s hybrid nature allows it to serve as a linchpin in synthesizing sulfonamide-based therapeutics and functional materials. For example, its sulfonyl fluoride group reacts selectively with lysine residues in proteins, enabling targeted covalent modification.

Relevance in Modern Chemical Research

Recent advances have highlighted three key applications:

  • SuFEx Click Chemistry: The compound facilitates rapid, modular synthesis of sulfonate esters and sulfonamides. In 2024, intramolecular chalcogen bonding was shown to enhance its reactivity, enabling efficient coupling with phenols and amines.
  • Medicinal Chemistry: Derivatives exhibit antimicrobial and enzyme-inhibitory properties. For instance, sulfonamide analogs derived from this compound have demonstrated urease inhibition, relevant to Helicobacter pylori treatments.
  • Materials Science: Functionalized thiophene sulfonyl fluorides are employed in organic light-emitting diodes (OLEDs) and surface coatings due to their electronic properties.

Table 2: Synthetic Applications of 5-Bromothiophene-2-Sulfonyl Fluoride

Reaction TypeDescriptionKey Reagents/Conditions
Nucleophilic SubstitutionReplacement of –SO$$_2$$F with amines/thiolsDMSO, 25–60°C
Suzuki–Miyaura CouplingCross-coupling with boronic acidsPd catalysts, mild conditions
SuFEx Click ChemistryCovalent linkage to biomoleculesAqueous buffers, room temp

XLogP3

2.7

GHS Hazard Statements

H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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